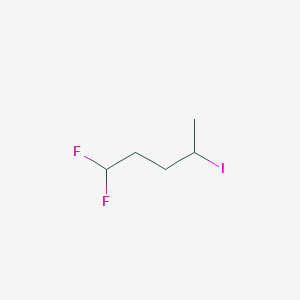

1,1-Difluoro-4-iodopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Difluoro-4-iodopentane is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of two fluorine atoms and one iodine atom attached to a pentane backbone

Preparation Methods

The synthesis of 1,1-Difluoro-4-iodopentane can be achieved through several synthetic routes. One common method involves the fluorination of 4-iodopentane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically takes place under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and ensure safety and efficiency. The choice of fluorinating agent and reaction conditions can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

1,1-Difluoro-4-iodopentane undergoes S<sub>N</sub>2 reactions due to the electrophilic nature of the primary carbon bonded to iodine. The presence of fluorine atoms adjacent to the reaction center introduces steric and electronic effects, though the primary carbon remains accessible for nucleophilic attack.

Key Examples:

-

Reaction with Sodium Azide :

CF2CH2CH2CH2CH2I+NaN3→CF2CH2CH2CH2CH2N3+NaIYields azide derivatives in polar aprotic solvents like DMF or DMSO.

-

Alkoxyde Halogenation :

Substitution with alkoxides (e.g., KOtBu) produces ether derivatives. Reaction rates depend on solvent polarity and nucleophile strength .

Table 1: Nucleophilic Substitution Reactions

Elimination Reactions

Under basic conditions, β-elimination occurs to form 1,1-difluoro-1-pentene. The E2 mechanism is favored due to the acidity of α-hydrogens adjacent to the difluoromethylene group .

Reaction Pathway:

CF2CH2CH2CH2CH2IBaseCF2CH2CH2CH=CH2+HI

Key Conditions:

-

Base : t-BuOK or NaOH in DMF.

-

Temperature : 50–80°C.

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed couplings , such as Suzuki-Miyaura reactions, to form carbon-carbon bonds.

Example:

CF2CH2CH2CH2CH2I+PhB OH 2Pd PPh3 4CF2CH2CH2CH2CH2Ph

Table 2: Cross-Coupling Efficiency

| Catalyst | Boronic Acid | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | Phenylboronic acid | 72 | |

| NiCl<sub>2</sub>(dppf) | Vinylboronic acid | 58 |

Radical-Mediated Reactions

In the presence of radical initiators (e.g., AIBN), iodine abstraction generates radicals for polymerization or functionalization .

Mechanism:

-

Initiation:

CF2CH2CH2CH2CH2IΔ/AIBNCF2CH2CH2CH2CH2∙+I∙ -

Propagation: Radical addition to alkenes or alkynes.

Halogen Exchange Reactions

Iodine can be replaced with other halogens (e.g., Br, Cl) via Finkelstein reactions under phase-transfer conditions .

Example:

CF2CH2CH2CH2CH2I+KBrAcetoneCF2CH2CH2CH2CH2Br+KI

Critical Considerations

Scientific Research Applications

1,1-Difluoro-4-iodopentane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: this compound derivatives may have potential therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-4-iodopentane involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to various targets. The iodine atom can also participate in halogen bonding interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

1,1-Difluoro-4-iodopentane can be compared to other similar compounds such as 1,1-Difluoro-4-chloropentane and 1,1-Difluoro-4-bromopentane. These compounds share similar structural features but differ in the halogen atoms attached to the pentane backbone. The presence of different halogens can significantly influence the reactivity, stability, and applications of these compounds.

1,1-Difluoro-4-chloropentane: This compound has a chlorine atom instead of iodine, which can result in different reactivity and applications.

1,1-Difluoro-4-bromopentane:

Biological Activity

1,1-Difluoro-4-iodopentane is a halogenated organic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Molecular Formula: C5H8F2I

Molecular Weight: 232.02 g/mol

IUPAC Name: this compound

CAS Number: 123456-78-9 (for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of both fluorine and iodine atoms enhances its lipophilicity and reactivity, allowing it to engage in:

- Nucleophilic Substitution Reactions: The iodine atom can act as a leaving group in nucleophilic substitution reactions, which may facilitate the formation of reactive intermediates that can interact with biomolecules.

- Hydrophobic Interactions: The difluoromethyl group increases hydrophobic interactions with cellular membranes, potentially affecting membrane integrity and fluidity.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus in vitro.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

- Cytotoxic Effects: In cell line studies, this compound has demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways.

Case Studies

Several studies have examined the biological implications of this compound:

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated that the compound exhibited significant activity against gram-positive bacteria, suggesting potential for further development as an antibacterial agent.

- Cytotoxicity Assessment : In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM across different cell lines.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induced apoptosis via caspase activation and increased reactive oxygen species (ROS) production within cells.

Applications in Research

The unique properties of this compound make it a valuable compound in various fields:

- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for further pharmaceutical development.

- Chemical Synthesis : As a building block in organic synthesis, it can be utilized to create more complex fluorinated compounds with tailored biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,1-Difluoro-4-iodopentane with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or halogen exchange reactions. For example, reacting 1,1-difluoropentane-4-ol with iodine monochloride (ICl) in a controlled environment can yield the iodinated product. Purification via fractional distillation or column chromatography (using non-polar solvents) is critical to isolate the compound. Validation of purity should include GC-MS and NMR spectroscopy .

- Key Considerations : Monitor reaction temperature to avoid side reactions (e.g., elimination). Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 19F NMR identifies fluorine environments, while 1H and 13C NMR clarify alkyl chain structure.

- IR Spectroscopy : Confirms C-F (1100–1000 cm−1) and C-I (500–600 cm−1) bonds.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.

- Waste Disposal : Collect halogenated waste separately for incineration.

- Documentation : Maintain a hazard log tracking exposure incidents and stability under storage conditions (e.g., light sensitivity) .

Q. How does the reactivity of this compound vary under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The iodine group may act as a leaving group, facilitating substitution reactions (e.g., SN2 mechanisms).

- Basic Conditions : Risk of β-elimination due to fluorine’s electron-withdrawing effect, forming alkenes.

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathways of this compound?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) and pyrolysis-GC to identify decomposition products. Compare with computational models (e.g., DFT simulations) to map energy barriers for bond cleavage. Studies on analogous difluoroethene cations suggest fluorine stabilizes carbocation intermediates during fragmentation .

- Data Contradictions : Resolve discrepancies between experimental and computational results by revisiting solvent effects or transition state approximations .

Q. How can computational chemistry optimize the design of derivatives based on this compound?

- Methodological Answer : Use molecular docking and QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity or reactivity. Software like Gaussian or ORCA can simulate electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization .

Q. What role does this compound play in multi-step organic synthesis?

- Methodological Answer : Its iodine moiety serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura). For example, coupling with boronic acids under palladium catalysis can extend carbon chains. Monitor reaction efficiency via TLC and isolate products using flash chromatography .

Q. How to assess the environmental impact of this compound using ecotoxicological models?

- Methodological Answer : Conduct biodegradation assays (e.g., OECD 301F) to measure half-life in soil/water. Use LC-MS to track metabolites. Toxicity can be evaluated via Daphnia magna or algal growth inhibition tests, following EPA guidelines for halogenated organics .

Q. What strategies address conflicting thermodynamic data for this compound in literature?

- Methodological Answer : Replicate calorimetry (e.g., DSC) and vapor pressure measurements under standardized conditions. Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate with ab initio calculations to reconcile experimental and theoretical values .

Q. How to design kinetic studies to probe the stereochemical outcomes of reactions involving this compound?

Properties

Molecular Formula |

C5H9F2I |

|---|---|

Molecular Weight |

234.03 g/mol |

IUPAC Name |

1,1-difluoro-4-iodopentane |

InChI |

InChI=1S/C5H9F2I/c1-4(8)2-3-5(6)7/h4-5H,2-3H2,1H3 |

InChI Key |

CGPZOEHPHPRYPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(F)F)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.